

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *Tert-butyl 1-aminocyclopentane-1-carboxylate*

CAS No.: 120225-90-3

Cat. No.: B045180

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Tert-butyl 1-aminocyclopentane-1-carboxylate is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of organic synthesis and drug discovery. Its structure uniquely combines a constrained cyclopentyl scaffold with a protected amine and a carboxylic acid ester. The cyclopentane ring introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity to biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amine and the tert-butyl ester on the carboxylate provide orthogonal stability, allowing for selective chemical manipulation at other sites or sequential deprotection under specific acidic conditions.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.

Physicochemical and Structural Properties

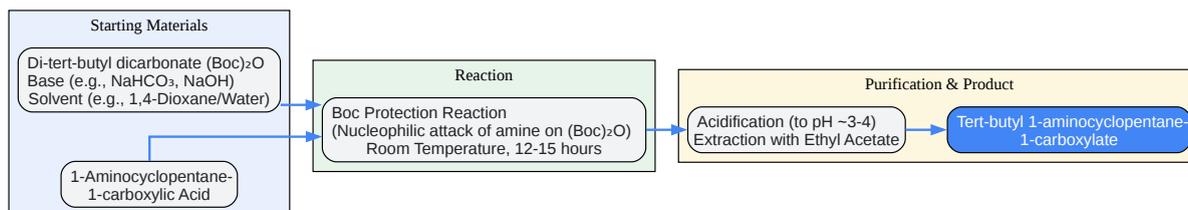
The core identity of **Tert-butyl 1-aminocyclopentane-1-carboxylate** is defined by its molecular structure and physical characteristics. These properties are fundamental for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₉ NO ₂	[3]
Molecular Weight	185.26 g/mol	[3]
CAS Number	88785-57-9	N/A
Appearance	Typically a white to off-white solid or crystalline powder	General chemical supplier information
Solubility	Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol	General laboratory experience
Storage	Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation	[4]

Synthesis and Preparation

The most common and efficient synthesis of **Tert-butyl 1-aminocyclopentane-1-carboxylate** involves the protection of the commercially available 1-aminocyclopentane-1-carboxylic acid. The choice of the Boc group is strategic, providing robust protection under a wide range of non-acidic conditions while being readily removable.

Workflow for Boc Protection



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Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the N-Boc protection of amino acids.[5]

- **Dissolution:** To a stirred solution of 1-aminocyclopentanecarboxylic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 3 equiv.). Stir until all solids are dissolved.
- **Reagent Addition:** Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise or as a solution in 1,4-dioxane.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Initial Workup:** After completion, wash the reaction mixture with a nonpolar solvent like diethyl ether or ethyl acetate to remove unreacted (Boc)₂O and other impurities.
- **Acidification:** Carefully acidify the aqueous layer with a 1N HCl solution to a pH of approximately 3-4. This step protonates the carboxylate, making the product soluble in organic solvents.

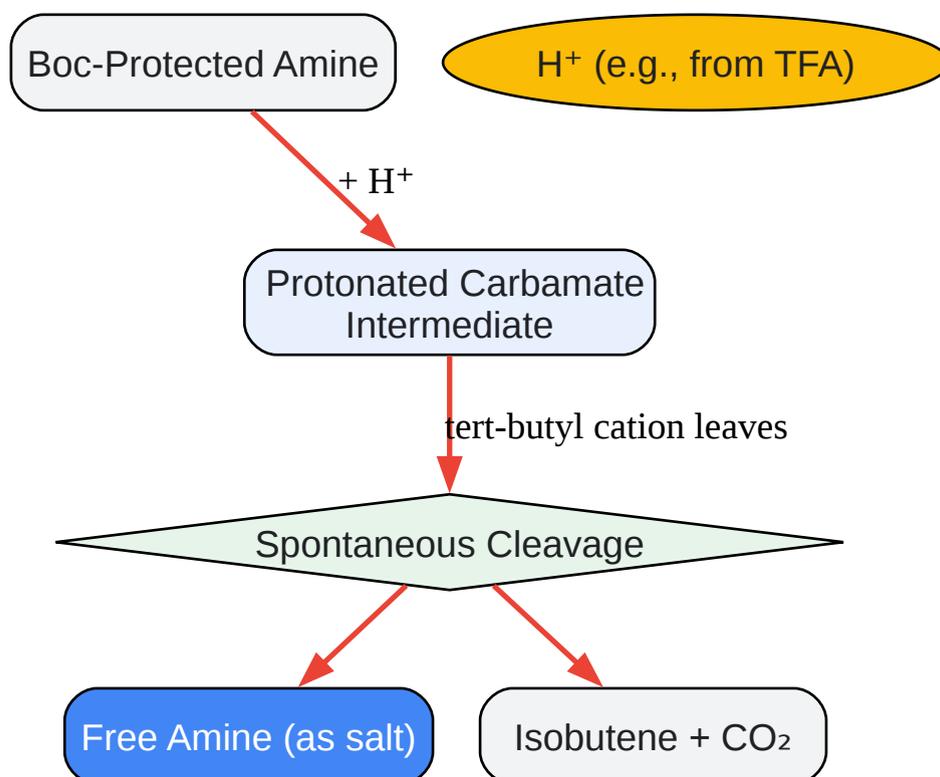
- Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x volumes).
- Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Core Reactivity: A Guide to Deprotection and Functionalization

The synthetic utility of **Tert-butyl 1-aminocyclopentane-1-carboxylate** stems from the selective cleavage of its protecting groups. The Boc group is acid-labile, allowing for the unmasking of the primary amine for further functionalization.

Boc Group Deprotection

The removal of the Boc group is a cornerstone reaction, typically achieved under anhydrous acidic conditions.^{[1][6]} This process generates a free amine, which is a versatile nucleophile for subsequent reactions.



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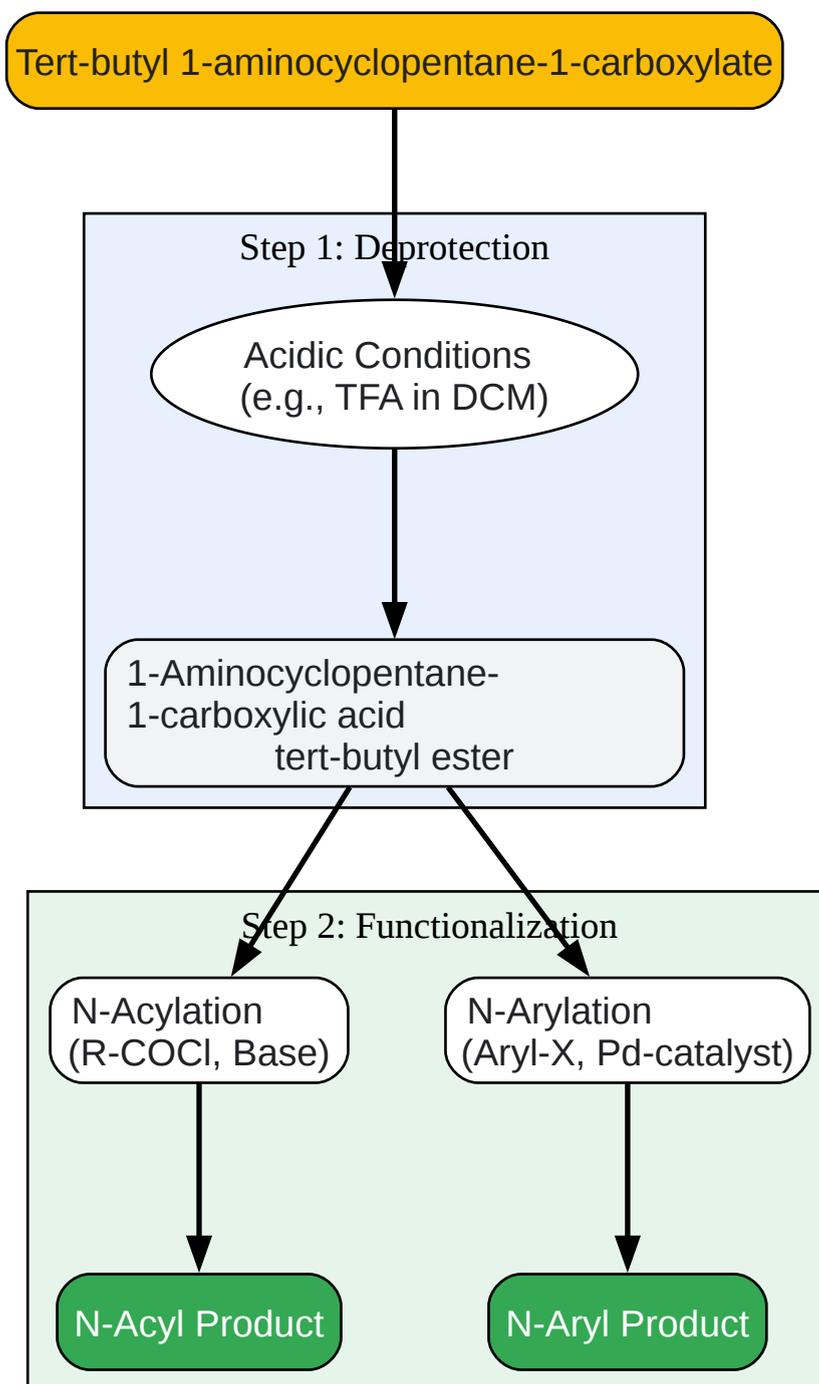
Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocol: Boc Deprotection

- **Dissolution:** Dissolve the Boc-protected amino ester (1 equiv.) in anhydrous dichloromethane (DCM).
- **Acid Addition:** Cool the solution to 0°C. Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise. The use of excess acid ensures complete and rapid deprotection.
- **Reaction:** Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.
- **Workup:** Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is typically the TFA salt of the amine, which can be used directly or neutralized.
- **Neutralization (Optional):** To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the aqueous layer is basic. Separate the organic layer, dry over Na_2SO_4 , and concentrate to yield the deprotected amine.

N-Acylation and Further Functionalization

Once the amine is deprotected, it can readily undergo a variety of reactions. N-acylation is a common subsequent step, forming an amide bond which is a key structural motif in many pharmaceuticals.



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Caption: Reactivity map showing deprotection and subsequent functionalization pathways.

Spectroscopic Characterization

Structural confirmation of **Tert-butyl 1-aminocyclopentane-1-carboxylate** relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Technique	Functional Group	Expected Chemical Shift / Frequency
¹ H NMR	-C(CH ₃) ₃ (Boc & Ester)	~1.4 - 1.5 ppm (singlet, 9H)
	-CH ₂ - (Cyclopentane)	~1.6 - 2.2 ppm (multiplets, 8H)
	-NH- (Carbamate)	~5.0 ppm (broad singlet, 1H)
¹³ C NMR	-C(CH ₃) ₃	~80-82 ppm
	-C(CH ₃) ₃	~28 ppm
	Cyclopentane Carbons	~24, ~36, ~58 ppm
	Carbonyl (C=O)	~155 ppm (Carbamate), ~174 ppm (Ester)
IR Spectroscopy	N-H Stretch	~3350-3450 cm ⁻¹
	C-H Stretch (aliphatic)	~2850-3000 cm ⁻¹
	C=O Stretch (Ester)	~1730 cm ⁻¹
	C=O Stretch (Carbamate)	~1690 cm ⁻¹

Applications in Drug Discovery

The primary value of **Tert-butyl 1-aminocyclopentane-1-carboxylate** is as a specialized building block for creating novel chemical entities. Its incorporation into a lead molecule can impart several beneficial properties:

- **Conformational Constraint:** The cyclopentyl ring reduces the flexibility of a molecule, which can lock it into a bioactive conformation, thereby increasing potency and selectivity for its target.
- **Metabolic Stability:** Non-natural amino acids are often more resistant to degradation by proteases, which can improve the pharmacokinetic profile of peptide-based drugs.

- **Vector for Diversity:** The primary amine, once deprotected, serves as a key attachment point for a wide range of chemical groups, enabling the rapid generation of compound libraries for screening. This makes it a valuable intermediate in pharmaceutical synthesis.[7]

This scaffold is relevant in the development of protease inhibitors, receptor antagonists, and other therapeutics where precise three-dimensional orientation is critical for activity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **Tert-butyl 1-aminocyclopentane-1-carboxylate**.

- **General Hazards:** While specific toxicity data is limited, compounds of this class may cause skin and serious eye irritation.[8] Inhalation of dust should be avoided.
- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

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